molecular formula C5H8ClNO B13201137 3-Chloropiperidin-2-one

3-Chloropiperidin-2-one

Cat. No.: B13201137
M. Wt: 133.57 g/mol
InChI Key: PAZWVXFBGNCTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloropiperidin-2-one is a heterocyclic organic compound with the molecular formula C5H8ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of significant interest due to its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropiperidin-2-one can be synthesized through several methods. One common approach involves the chlorination of piperidin-2-one. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the cyclization of amino alcohols using SOCl2, which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. The use of efficient chlorinating agents and optimized reaction conditions ensures high yields and purity of the final product .

Mechanism of Action

The mechanism of action of 3-Chloropiperidin-2-one involves its reactivity as an electrophile. The chlorine atom can be displaced by nucleophiles, forming various derivatives. In medicinal chemistry, its derivatives can interact with biological targets, such as enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-Chloropiperidin-2-one
  • 4-Chloropiperidin-2-one
  • 3-Bromopiperidin-2-one

Comparison: 3-Chloropiperidin-2-one is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it offers distinct advantages in certain synthetic routes and biological activities .

Properties

Molecular Formula

C5H8ClNO

Molecular Weight

133.57 g/mol

IUPAC Name

3-chloropiperidin-2-one

InChI

InChI=1S/C5H8ClNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8)

InChI Key

PAZWVXFBGNCTJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.